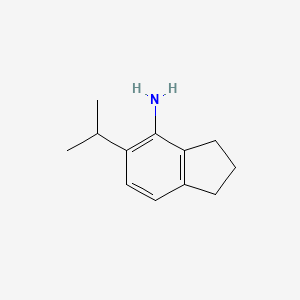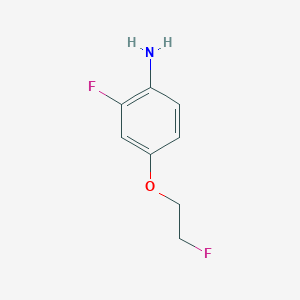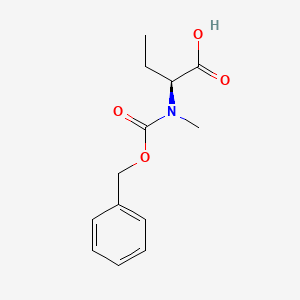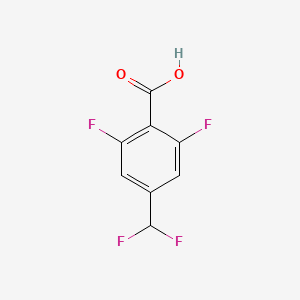
Sodiumisopropylsulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodiumisopropylsulfate is a chemical compound with the molecular formula C3H9NaO4S and a molecular weight of 164.15 g/mol . It is a white solid that is highly soluble in water and is commonly used as a surfactant due to its excellent detergent, emulsifying, and antistatic properties . This compound is often found in various cleaning agents, foaming agents, and lubricants .
准备方法
Synthetic Routes and Reaction Conditions: Sodiumisopropylsulfate is typically synthesized by reacting isopropanol with sulfuric acid in the presence of sodium carbonate . The reaction proceeds as follows: [ \text{C3H8O} + \text{H2SO4} + \text{Na2CO3} \rightarrow \text{C3H9NaO4S} + \text{CO2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of isopropanol to a mixture of sulfuric acid and sodium carbonate under controlled temperature and pressure conditions. The reaction mixture is then neutralized, filtered, and crystallized to obtain the pure compound .
化学反应分析
Types of Reactions: Sodiumisopropylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropyl sulfate.
Reduction: It can be reduced to isopropanol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.
Major Products:
Oxidation: Isopropyl sulfate.
Reduction: Isopropanol.
Substitution: Various substituted isopropyl compounds depending on the nucleophile used.
科学研究应用
Sodiumisopropylsulfate has a wide range of applications in scientific research:
作用机制
The mechanism of action of sodiumisopropylsulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier . At the molecular level, this compound interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .
相似化合物的比较
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a longer alkyl chain.
Sodium lauryl sulfate (SLS): Similar to SDS but with a slightly different alkyl chain length.
Sodium ethyl sulfate: A shorter-chain analog of sodiumisopropylsulfate.
Comparison:
This compound vs. Sodium dodecyl sulfate: this compound has a shorter alkyl chain, making it less hydrophobic and more soluble in water.
This compound vs. Sodium lauryl sulfate: this compound is less irritating to the skin compared to sodium lauryl sulfate, making it more suitable for use in personal care products.
This compound vs. Sodium ethyl sulfate: this compound has a slightly longer alkyl chain, providing better surfactant properties.
属性
分子式 |
C3H7NaO4S |
|---|---|
分子量 |
162.14 g/mol |
IUPAC 名称 |
sodium;propan-2-yl sulfate |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 |
InChI 键 |
YHVRBEAAJOBGSQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)


![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)


![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)

![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)


